molecular formula C12H21BN2O3 B6334460 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide CAS No. 1257996-76-1

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide

Cat. No.: B6334460
CAS No.: 1257996-76-1
M. Wt: 252.12 g/mol
InChI Key: OIWFJJHYLZZXQL-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide: is a specialized chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a boronic acid derivative, which is known for its versatility in various chemical reactions and its utility in organic synthesis.

Mechanism of Action

Target of Action

Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .

Mode of Action

The compound interacts with its targets through a process known as borylation. This involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes . This reaction is typically facilitated by a palladium catalyst .

Biochemical Pathways

The compound is involved in the borylation of alkyl or aryl alkynes and alkenes . This process can lead to the formation of various boron-containing compounds, which can participate in a variety of biochemical pathways.

Result of Action

The result of the compound’s action is the formation of pinacol benzyl boronate through the borylation of alkylbenzenes . This can lead to various molecular and cellular effects, depending on the specific biochemical pathways that the resulting boron-containing compounds are involved in.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the compound to carry out its borylation reaction . Additionally, factors such as temperature, pH, and the presence of other chemicals can also impact the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide typically involves the following steps:

  • Boronic Acid Derivative Formation: : The starting material is often a boronic acid or its ester, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane .

  • Coupling Reaction: : The boronic acid derivative undergoes a coupling reaction with an appropriate amine or carboxamide precursor. This step often requires a palladium catalyst and a suitable solvent, such as toluene or dichloromethane.

  • Purification: : The final product is purified through techniques like recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of the boronic acid group to a boronic ester or borate.

  • Reduction: : Reduction of the carboxamide group to an amine.

  • Substitution: : Replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and Dess-Martin periodinane.

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include boronic esters, amines, and substituted derivatives of the original compound.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

  • Biology: : Employed in the development of bioactive molecules and probes for biological studies.

  • Medicine: : Potential use in drug discovery and development, especially in the design of boron-containing drugs.

  • Industry: : Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • Boronic Acids: : Similar compounds include other boronic acids and their derivatives, such as phenylboronic acid and pinacolboronic acid.

  • Carboxamides: : Compounds with similar carboxamide groups, such as 5,6-dihydropyridine-1(2H)-carboxamide .

Uniqueness

What sets 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BN2O3/c1-11(2)12(3,4)18-13(17-11)9-5-7-15(8-6-9)10(14)16/h5H,6-8H2,1-4H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWFJJHYLZZXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257996-76-1
Record name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Trimethylsilyl isocyanate (0.2205 mL, 1.629 mmol) was added to a room temperature solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (200.0 mg, 0.8145 mmol) and DIPEA (0.5675 mL, 3.258 mmol) in DCM (10 mL). The mixture was stirred for 3 hours, after which, it was partioned between DCM and sat. NaHCO3. The organic layer was concentrated in vacuo to afford the title compound as a tan solid. MS (ES+): m/z 253.07 (100) [MH+]; HPLC: tR=2.61 min (ZQ3, polar—5 min).
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0.2205 mL
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200 mg
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0.5675 mL
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10 mL
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